5-Nitrothiophene-3-carbothioamide
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Overview
Description
5-Nitrothiophene-3-carbothioamide is a heterocyclic compound featuring a thiophene ring substituted with a nitro group at the 5-position and a carbothioamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the nitration of thiophene to form 5-nitrothiophene, which is then subjected to a reaction with thiocarbamide under suitable conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for 5-Nitrothiophene-3-carbothioamide often involve large-scale nitration and subsequent functionalization processes. These methods are optimized for high yield and purity, utilizing efficient reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Nitrothiophene-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products Formed:
Oxidation: Formation of nitrothiophene oxides.
Reduction: Formation of 5-aminothiophene-3-carbothioamide.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as an antimicrobial agent and its role in drug development.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Nitrothiophene-3-carbothioamide involves its activation by bacterial nitroreductases, leading to the release of reactive nitrogen species such as nitric oxide. This process disrupts essential bacterial functions, making it an effective antibacterial agent. The compound targets specific bacterial enzymes and pathways, contributing to its bactericidal activity .
Comparison with Similar Compounds
- 5-Nitrothiophene-2-carboxamide
- 5-Nitrothiophene-3-carboxylic acid
- 5-Nitrothiophene-2-thiol
Comparison: 5-Nitrothiophene-3-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other nitrothiophene derivatives, it exhibits enhanced antibacterial activity and different reactivity profiles, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-nitrothiophene-3-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2S2/c6-5(10)3-1-4(7(8)9)11-2-3/h1-2H,(H2,6,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSFJRVXNKFIGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=S)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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